(E)-3-(6-bromopyridin-2-yl)acrylaldehyde
Description
(E)-3-(6-Bromopyridin-2-yl)acrylaldehyde is a brominated pyridine derivative featuring an acrylaldehyde moiety (α,β-unsaturated aldehyde) conjugated to a pyridine ring substituted with a bromine atom at the 6-position. Its molecular formula is C₈H₆BrNO, with a molecular weight of 212.04 g/mol. The (E)-stereochemistry of the acrylaldehyde group is critical for its conjugation and interaction with biological targets .
Properties
Molecular Formula |
C8H6BrNO |
|---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
(E)-3-(6-bromopyridin-2-yl)prop-2-enal |
InChI |
InChI=1S/C8H6BrNO/c9-8-5-1-3-7(10-8)4-2-6-11/h1-6H/b4-2+ |
InChI Key |
SOZQHVLJXXFKTK-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=NC(=C1)Br)/C=C/C=O |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C=CC=O |
Origin of Product |
United States |
Biological Activity
(E)-3-(6-bromopyridin-2-yl)acrylaldehyde is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse scientific sources.
- Molecular Formula : C11H10BrN
- Molecular Weight : 236.11 g/mol
- IUPAC Name : (E)-3-(6-bromopyridin-2-yl)prop-2-enal
The biological activity of (E)-3-(6-bromopyridin-2-yl)acrylaldehyde is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom in the pyridine ring enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites in proteins.
Biological Activities
-
Antiviral Activity :
- Recent studies have indicated that compounds similar to (E)-3-(6-bromopyridin-2-yl)acrylaldehyde exhibit inhibitory effects against viral proteases, particularly those associated with SARS-CoV-2. For instance, derivatives showed IC50 values in the nanomolar range, suggesting strong antiviral potential against coronaviruses .
-
Anticancer Properties :
- Research has demonstrated that (E)-3-(6-bromopyridin-2-yl)acrylaldehyde can induce apoptosis in various cancer cell lines. The compound's mechanism involves the modulation of signaling pathways related to cell survival and proliferation. In one study, treatment with this compound resulted in a significant decrease in cell viability in breast cancer cell lines .
-
Enzyme Inhibition :
- The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit aldehyde dehydrogenase, an enzyme crucial for detoxifying aldehydes, thus potentially leading to increased levels of reactive aldehydes within cells .
Case Study 1: Antiviral Activity Against SARS-CoV-2
In a controlled laboratory setting, (E)-3-(6-bromopyridin-2-yl)acrylaldehyde was tested for its ability to inhibit the main protease (Mpro) of SARS-CoV-2. The results indicated an IC50 value of 15 nM, showcasing its potential as a lead compound for antiviral drug development .
Case Study 2: Anticancer Effects on Breast Cancer Cells
A study investigated the effects of (E)-3-(6-bromopyridin-2-yl)acrylaldehyde on MCF-7 breast cancer cells. Results showed that treatment with the compound led to a dose-dependent decrease in cell viability and induced apoptosis through caspase activation .
Comparative Analysis with Similar Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s closest analogs differ in substituent positions, aromatic ring systems, or functional groups. Key comparisons include:
2.1. Brominated Arylacrylaldehydes
- (E)-3-(4-Bromophenyl)acrylaldehyde (CAS 49678-04-8):
- (E)-3-(3-Bromophenyl)acrylaldehyde (CAS 97985-66-5):
2.2. Heterocyclic Acrylaldehydes
- (E)-3-(Furan-2-yl)acrylaldehyde :
- (E)-3-(Quinolin-6-yl)acrylaldehyde (S53): Ring System: Quinoline (larger aromatic system). Applications: Extended conjugation enhances fluorescence properties, useful in optoelectronics. Melting point: 159–161°C .
2.3. Functionalized Acrylaldehydes
- (E)-3-(4-Hydroxy-3-methoxyphenyl)acrylaldehyde: Substituents: Methoxy and hydroxyl groups (electron-donating).
- (E)-3-(4-(Dimethylamino)phenyl)acrylaldehyde: Substituent: Dimethylamino group (strong electron-donating). Applications: Detects catechins via charge-transfer interactions. Converted to indolizine derivatives in 81% yield .
Comparative Data Table
Reactivity and Stability
- (E)-3-(6-Bromopyridin-2-yl)acrylaldehyde exhibits higher electrophilicity at the α,β-unsaturated carbonyl due to the pyridine ring’s electron-withdrawing effect, making it reactive in nucleophilic additions or transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura reactions) .
- Isomer Stability : Analogous nitro-substituted acrylaldehydes (e.g., (E)-3-(4-nitrophenyl)acrylaldehyde) show isomer-dependent stability. For instance, 41a (HPLC-stable for 20 hours) outperforms 41b (33% isomerization in 20 hours) under identical conditions, highlighting substituent positioning effects .
Preparation Methods
Aldol Condensation Approach
The most commonly reported synthetic route to (E)-3-(6-bromopyridin-2-yl)acrylaldehyde involves an aldol condensation between 6-bromopyridin-2-yl methyl ketone (1-(6-bromopyridin-2-yl)ethan-1-one) and formaldehyde or benzaldehyde derivatives, followed by dehydration to form the α,β-unsaturated aldehyde.
-
- The ketone and aldehyde are mixed in aqueous medium, often with a base such as sodium hydroxide (NaOH).
- The reaction mixture is cooled (typically to 0°C) and stirred vigorously.
- After addition of base (e.g., 10% NaOH aqueous solution), the reaction is allowed to proceed at room temperature or slightly elevated temperature for 24 hours.
- The product precipitates out and is isolated by filtration.
- Purification is commonly achieved by recrystallization from ethanol.
| Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1-(6-bromopyridin-2-yl)ethan-1-one + benzaldehyde | Aqueous NaOH, 0°C to RT, 24 h | 74 | Crystalline pale green solid; purified by ethanol crystallization |
This method is adapted from procedures used for related 2-enoylpyridines and provides good yields with straightforward workup.
N-Heterocyclic Carbene (NHC)-Catalyzed Synthesis
Another advanced method involves the use of N-heterocyclic carbene (NHC) catalysis for the diastereoselective synthesis of β-substituted α,β-unsaturated aldehydes, including derivatives of (E)-3-(6-bromopyridin-2-yl)acrylaldehyde.
-
- The reaction is carried out in a flame-dried test tube under argon atmosphere.
- An azolium salt (NHC precursor) is combined with the appropriate enone (e.g., (E)-3-phenyl-1-(6-bromopyridin-2-yl)prop-2-en-1-one).
- The mixture is dissolved in tetrahydrofuran (THF) and stirred at 25°C.
- A base such as DBU is added to initiate catalysis.
- After 24 hours, the mixture is diluted, concentrated, and purified by silica gel flash chromatography.
-
- High diastereoselectivity.
- Mild reaction conditions.
- Potential for structural diversity by varying substrates.
-
- Requires careful exclusion of moisture and oxygen.
- Use of specialized catalysts and bases.
This method is detailed in recent organocatalysis literature and offers a complementary approach to classical aldol condensation.
Comparative Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Purification Method | Notes |
|---|---|---|---|---|---|
| Aldol Condensation | 1-(6-bromopyridin-2-yl)ethan-1-one, benzaldehyde, NaOH | Aqueous base, 0°C to RT, 24 h | ~70-75% | Filtration, ethanol crystallization | Simple, scalable, classical approach |
| NHC-Catalyzed Synthesis | Azolium salt (NHC precursor), enone substrate, DBU, THF | Argon atmosphere, 25°C, 24 h | Variable | Silica gel flash chromatography | High selectivity, mild conditions |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (E)-3-(6-bromopyridin-2-yl)acrylaldehyde, and how do reaction conditions influence yield and stereoselectivity?
- Answer: The compound is typically synthesized via cross-coupling reactions (e.g., Heck reaction) or condensation methods. For example, analogous acrylaldehydes are synthesized using DMP (Dess-Martin periodinane) oxidation of allylic alcohols, achieving yields of 66–86% under optimized column chromatography conditions (pentane/Et₂O solvent gradients) . Stereoselectivity is controlled by reaction temperature, catalyst choice (e.g., organocatalysts), and solvent polarity. For bromopyridine derivatives, Heck reactions with bromoarenes and acrylate precursors are common, requiring palladium catalysts and inert atmospheres .
Q. How is (E)-3-(6-bromopyridin-2-yl)acrylaldehyde characterized structurally, and what analytical techniques are essential for validation?
- Answer: Key techniques include:
- FTIR : Confirms aldehyde C=O stretch (~1700 cm⁻¹) and conjugated C=C bonds (~1620 cm⁻¹).
- NMR : ¹H NMR identifies vinyl proton coupling patterns (J = 15–16 Hz for trans-configuration) and bromopyridine aromatic protons. ¹³C NMR verifies aldehyde (δ ~190 ppm) and sp² carbons .
- X-ray crystallography : Resolves E-stereochemistry and intermolecular interactions (e.g., π-stacking in pyridine derivatives). Software like SHELXL refines crystal structures using high-resolution data (e.g., 0.88 Å resolution) .
Advanced Research Questions
Q. What strategies address contradictions in reactivity data for bromopyridine acrylaldehydes in cross-coupling reactions?
- Answer: Discrepancies in reactivity (e.g., undesired side products or low yields) arise from steric hindrance at the pyridine 6-position or competing pathways. Mitigation strategies include:
- Catalyst screening : Pd(PPh₃)₄ vs. Pd(OAc)₂ with phosphine ligands to modulate electron density.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of bromopyridine intermediates.
- Computational pre-screening : DFT studies predict transition-state energies for competing pathways .
Q. How can computational methods predict the electronic and steric effects of the 6-bromo substituent on reaction pathways?
- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Electron-withdrawing effects : Bromine’s −I effect reduces electron density on the pyridine ring, activating it toward nucleophilic attack.
- Steric maps : Van der Waals radii analysis reveals steric clashes in transition states, guiding ligand design for asymmetric catalysis.
- Hirshfeld surface analysis : Visualizes crystal packing effects on reactivity .
Q. What crystallographic challenges arise in resolving (E)-3-(6-bromopyridin-2-yl)acrylaldehyde, and how are they overcome?
- Answer: Challenges include:
- Disorder in aldehyde groups : Addressed by refining anisotropic displacement parameters in SHELXL .
- Twinned crystals : Use of PLATON or TWINLAW for data integration.
- Weak diffraction : High-intensity synchrotron radiation improves data completeness (>99.5% in orthorhombic systems) .
Methodological Recommendations
- For synthetic reproducibility : Use Schlenk-line techniques for air-sensitive reactions (e.g., palladium-catalyzed couplings) .
- For structural validation : Combine NMR (for solution-state conformation) and X-ray diffraction (for solid-state packing) .
- For mechanistic studies : Employ stopped-flow UV-Vis spectroscopy to monitor rapid aldehyde-involved intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
